5-(3-Nitrophenyl)pyridin-2-amine
Overview
Description
5-(3-Nitrophenyl)pyridin-2-amine is an organic compound that belongs to the class of nitroaromatic compounds It consists of a pyridine ring substituted with an amino group at the 2-position and a nitrophenyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)pyridin-2-amine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of 3-nitrobenzaldehyde with 2-aminopyridine under acidic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Various nucleophiles, solvents like ethanol or acetonitrile
Coupling: Aryl halides, palladium catalysts, bases like potassium carbonate (K2CO3)
Major Products
Reduction: 5-(3-Aminophenyl)pyridin-2-amine
Substitution: Various substituted derivatives depending on the nucleophile used
Coupling: Biaryl compounds with extended conjugation
Scientific Research Applications
5-(3-Nitrophenyl)pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its electronic properties and potential use in organic semiconductors.
Biological Studies: It serves as a probe molecule for studying enzyme interactions and biological pathways.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)pyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The amino group can form hydrogen bonds and participate in electrostatic interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)pyridin-2-amine: Similar structure but with the nitro group at the 4-position.
5-(3-Nitrophenyl)pyridin-3-amine: Similar structure but with the amino group at the 3-position.
5-(3-Nitrophenyl)pyridin-4-amine: Similar structure but with the amino group at the 4-position.
Uniqueness
5-(3-Nitrophenyl)pyridin-2-amine is unique due to the specific positioning of the nitro and amino groups, which influences its reactivity and interaction with biological targets. This unique arrangement allows for specific applications in medicinal chemistry and materials science that are not achievable with other similar compounds .
Properties
IUPAC Name |
5-(3-nitrophenyl)pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c12-11-5-4-9(7-13-11)8-2-1-3-10(6-8)14(15)16/h1-7H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFOYCVTZWWQDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.